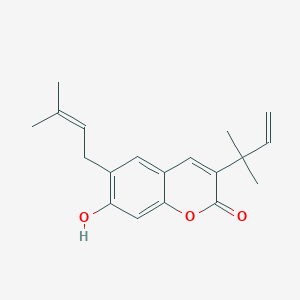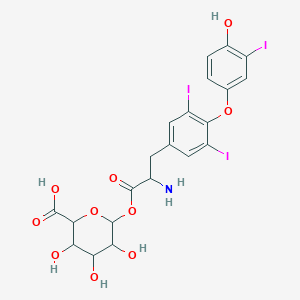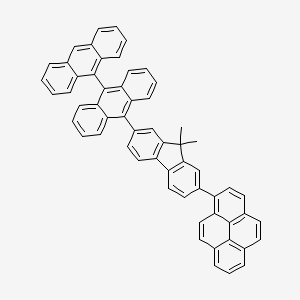
1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(9,9’-Bianthracen-10-il)-9,9-dimetil-9H-fluoren-2-il)pireno es un compuesto orgánico complejo que pertenece a la familia de los hidrocarburos aromáticos policíclicos (HAP). Este compuesto se caracteriza por su estructura única, que incluye múltiples anillos aromáticos fusionados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(7-(9,9’-Bianthracen-10-il)-9,9-dimetil-9H-fluoren-2-il)pireno generalmente implica reacciones orgánicas de múltiples pasos. El proceso a menudo comienza con la preparación de compuestos intermedios, como el 9,9-dimetil-9H-fluoreno y el 9,9’-bianthraceno. Estos intermedios se someten luego a reacciones de acoplamiento, como el acoplamiento de Suzuki o Stille, para formar el producto final. Las condiciones de reacción generalmente implican el uso de catalizadores de paladio, base y solventes como tolueno o THF bajo atmósfera inerte .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar la pureza y el rendimiento del producto final mediante técnicas de purificación avanzadas como la cromatografía en columna y la recristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(7-(9,9’-Bianthracen-10-il)-9,9-dimetil-9H-fluoren-2-il)pireno puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar quinonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio para formar derivados reducidos.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los anillos aromáticos utilizando reactivos como bromo o ácido nítrico.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbón.
Sustitución: Bromo en tetracloruro de carbono o ácido nítrico en ácido sulfúrico.
Principales productos formados
Oxidación: Quinonas y otros derivados oxigenados.
Reducción: Compuestos aromáticos reducidos.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(7-(9,9’-Bianthracen-10-il)-9,9-dimetil-9H-fluoren-2-il)pireno tiene varias aplicaciones de investigación científica:
Electrónica orgánica: Utilizado como material en diodos orgánicos emisores de luz (OLED) y células fotovoltaicas orgánicas debido a sus excelentes propiedades fotofísicas.
Ciencia de materiales: Empleado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Química: Estudiado por su reactividad y potencial como bloque de construcción para moléculas más complejas.
Biología y medicina: Investigado por sus interacciones con moléculas biológicas y posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 1-(7-(9,9’-Bianthracen-10-il)-9,9-dimetil-9H-fluoren-2-il)pireno involucra su capacidad para absorber y emitir luz, haciéndolo útil en estudios fotofísicos. El compuesto interactúa con los objetivos moleculares a través de interacciones de apilamiento π-π y puede participar en procesos de transferencia de electrones. Estas interacciones son cruciales para sus aplicaciones en electrónica orgánica y ciencia de materiales.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(7-(9,9’-Bianthracen-10-il)-9,9-dihexil-9H-fluoren-2-il)pireno
- 1-(7-(9,9’-Bianthracen-10-il)-9,9-dioctil-9H-fluoren-2-il)pireno
Singularidad
1-(7-(9,9’-Bianthracen-10-il)-9,9-dimetil-9H-fluoren-2-il)pireno es único debido a su combinación específica de anillos aromáticos y la presencia de grupos dimetil, que influyen en sus propiedades fotofísicas y reactividad. En comparación con compuestos similares con diferentes grupos alquilo, este compuesto puede exhibir comportamientos electrónicos y ópticos distintos, haciéndolo valioso para aplicaciones específicas en electrónica orgánica y ciencia de materiales .
Propiedades
Fórmula molecular |
C59H38 |
|---|---|
Peso molecular |
746.9 g/mol |
Nombre IUPAC |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dimethylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C59H38/c1-59(2)52-33-40(42-28-24-37-23-22-35-14-11-15-36-25-31-51(42)56(37)54(35)36)26-29-45(52)46-30-27-41(34-53(46)59)55-47-18-7-9-20-49(47)58(50-21-10-8-19-48(50)55)57-43-16-5-3-12-38(43)32-39-13-4-6-17-44(39)57/h3-34H,1-2H3 |
Clave InChI |
RECARWSUVKIFDV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


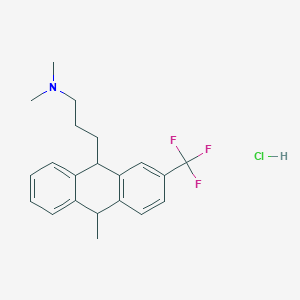
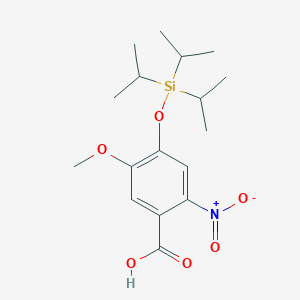
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
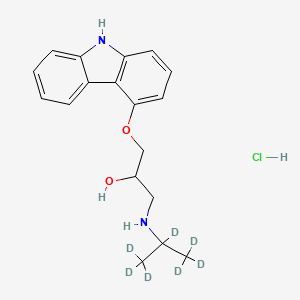

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)


![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
